

Technical Application Note: Solubility Optimization & Handling of 2,5-Dihydroxy-3-nitropyridine

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Compound of Interest

Compound Name: 2,5-Dihydroxy-3-nitropyridine

CAS No.: 500359-11-5

Cat. No.: B1622432

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Abstract & Compound Profile

This guide provides an evidence-based framework for the solubilization and handling of **2,5-Dihydroxy-3-nitropyridine** (CAS: 6332-56-5 / Analogous isomers).[1] This compound is a critical heterocyclic building block, often utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and antimicrobial pyridoxazinone derivatives.[2][1]

Due to its amphoteric nature and tautomeric equilibrium (pyridone vs. pyridinol), this compound exhibits complex solubility behavior.[2][1] It is sparingly soluble in neutral aqueous media but shows high solubility in polar aprotic solvents and basic aqueous buffers.[2][1] This protocol defines the optimal solvent systems for analytical (HPLC/LC-MS), synthetic, and biological applications.[2]

Physicochemical Profile

Property	Value / Characteristic	Implication for Solubility
Molecular Formula	C ₅ H ₄ N ₂ O ₄	High polarity; H-bond donor/acceptor.[2][1]
Appearance	Yellow crystalline powder	Nitro-group chromophore; light sensitive.[2][1]
pKa (Estimated)	pKa ₁ ~5.5 (OH/NH), pKa ₂ ~9.0	pH-dependent solubility. Ionizes in basic media.[2][1]
LogP	~0.2 (Low lipophilicity)	Poor solubility in Hexane/Ether.[2][1]
Tautomerism	2-pyridone form dominates	Enhances lattice energy, reducing solubility in non-polar solvents.[2][1]

Solvent Screening & Selection Strategy

The dissolution strategy depends entirely on the downstream application.[2][1] We categorize solvents into three tiers based on solvation power and compatibility.

Tier 1: Primary Solvents (Stock Solutions)

Best for: Storage, High-concentration stocks (>50 mM), Synthetic reactions.[2]

- DMSO (Dimethyl Sulfoxide): The gold standard.[2][1] Disrupts strong intermolecular H-bonds of the nitro-pyridone lattice.[1]
 - Solubility Limit: >100 mg/mL.[2][1]
 - Note: Hygroscopic; freeze-thaw cycles can introduce water.[2][1]
- DMF (Dimethylformamide): Excellent alternative to DMSO for synthetic workflows where easier solvent removal (evaporation) is required.[2][1]
 - Solubility Limit: ~80-100 mg/mL.[2][1]
- DMAc (Dimethylacetamide): Used for high-temperature synthetic couplings.[2][1]

Tier 2: Reactive & Process Solvents

Best for: Chemical Synthesis, Recrystallization.[2]

- Acetonitrile (MeCN): Moderate solubility at room temperature; excellent solubility at reflux.[2][1]
- Aqueous Base (NaOH / Na₂CO₃): The compound dissolves rapidly in 0.1 M NaOH due to deprotonation of the 2-OH/NH and 5-OH groups, forming a highly soluble dianion.[2][1]
 - Warning: Extended exposure to high pH (>12) may cause degradation or ring opening over time.[2][1]

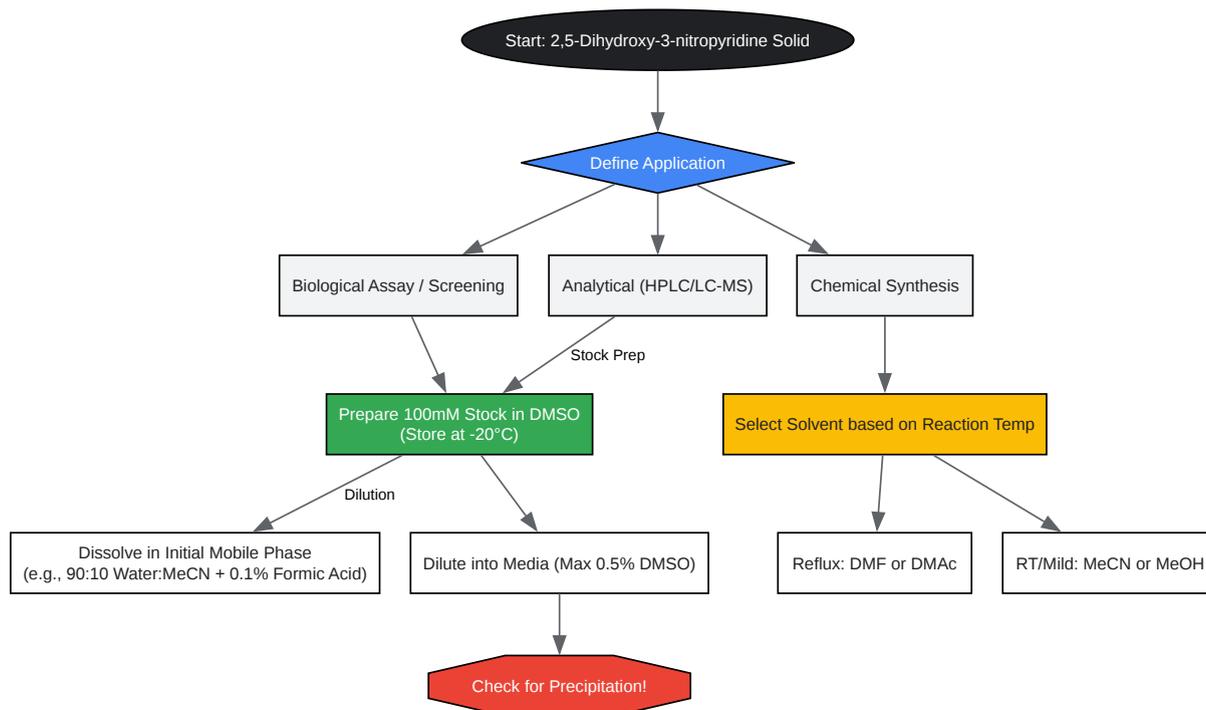
Tier 3: Analytical & Biological Media

Best for: HPLC Mobile Phases, Cell Assays.[2]

- Phosphate Buffer (pH 7.4): Limited solubility (<1 mg/mL) unless pre-dissolved in DMSO.[2][1]
- Methanol/Ethanol: Sparse solubility (1-5 mg/mL).[2][1] Generally poor choices for stock solutions but useful as co-solvents.[2][1]

Visualized Workflow: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental needs.



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Figure 1: Decision matrix for solvent selection.[1] Note the central role of DMSO as the primary stock vehicle.[2]

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for serial dilution.

- Calculate Mass: For 10 mL of 50 mM stock:

- MW ≈ 156.10 g/mol (Verify specific isomer MW; 2,5-dihydroxy-3-nitro implies C₅H₄N₂O₄).
[2][1]
- Mass =
.[2]
- Weighing: Weigh ~78.1 mg of yellow powder into a 20 mL amber glass vial (protect from light).
- Solvent Addition: Add 10 mL of Anhydrous DMSO (Grade ≥99.9%).
- Mixing: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if particles persist. The solution should be clear and yellow/orange.[2][1]
- Storage: Aliquot into small volumes (e.g., 500 μL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: pH-Switch Dissolution (For Aqueous Applications)

Objective: Dissolve the compound in water without organic co-solvents (e.g., for DMSO-sensitive assays).[2]

- Suspension: Suspend 10 mg of compound in 5 mL of deionized water. (It will not dissolve; suspension will be cloudy).[2][1]
- Basification: Dropwise add 1 M NaOH while stirring.
 - Observation: The suspension will turn deep orange/red and clarify as the phenolate/pyridonate salt forms.[2][1]
- Stabilization: Once dissolved, add buffer (e.g., PBS) immediately to maintain pH stability.[2][1]
- Back-Titration (Optional): If neutral pH is required, slowly add dilute HCl.[2][1]

- Risk:[2][1][3][4][5] The compound may reprecipitate if the concentration exceeds the intrinsic solubility (~0.5 mg/mL) at neutral pH.[2][1]

Protocol C: Recrystallization (Purification)

Objective: Purify crude material.[2][1][4]

- Dissolution: Dissolve crude solid in minimum hot DMF (approx. 80°C).
- Precipitation: Remove from heat. Slowly add an anti-solvent: Dichloromethane (DCM) or Ethanol in a 1:3 ratio (DMF:Anti-solvent).[2][1]
- Crystallization: Allow to stand at 4°C overnight.
- Filtration: Filter the yellow crystals and wash with cold Ethanol.

Analytical Considerations (HPLC)

When analyzing **2,5-Dihydroxy-3-nitropyridine**, the retention time is highly sensitive to pH due to the ionizable hydroxyl and nitro groups.[2][1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2][1]
- Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonated, neutral form for better retention).[2][1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][1]
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 340 nm (Nitro-aromatic absorption band).[2][1]

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